molecular formula C15H25NO4 B11762496 2-(tert-Butoxycarbonyl)-7a-methyloctahydro-1H-isoindole-1-carboxylic acid

2-(tert-Butoxycarbonyl)-7a-methyloctahydro-1H-isoindole-1-carboxylic acid

Cat. No.: B11762496
M. Wt: 283.36 g/mol
InChI Key: HDDFYRNHAAITHD-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-7a-methyloctahydro-1H-isoindole-1-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under a variety of conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)-7a-methyloctahydro-1H-isoindole-1-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including tetrahydrofuran (THF) and acetonitrile, under ambient or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to enhance the efficiency and versatility of the process . These systems allow for continuous production, which is more suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-7a-methyloctahydro-1H-isoindole-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The Boc group can be removed under oxidative conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, sodium borohydride for reduction, and various bases and solvents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with TFA yields the free amine, while reduction with sodium borohydride can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-7a-methyloctahydro-1H-isoindole-1-carboxylic acid involves the protection of amine groups through the formation of a carbamate. The Boc group is stable under a variety of conditions but can be selectively removed under acidic conditions, such as with TFA. The removal of the Boc group involves protonation of the carbonyl oxygen, followed by elimination and decarboxylation to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butoxycarbonyl)-7a-methyloctahydro-1H-isoindole-1-carboxylic acid is unique due to its specific structure, which includes an isoindole ring and a Boc-protected amine. This combination provides stability and versatility in various synthetic applications, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

7a-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,7-hexahydro-1H-isoindole-1-carboxylic acid

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-10-7-5-6-8-15(10,4)11(16)12(17)18/h10-11H,5-9H2,1-4H3,(H,17,18)

InChI Key

HDDFYRNHAAITHD-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCC1CN(C2C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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